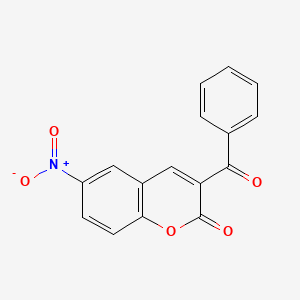

3-benzoyl-6-nitro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUZACPHSNNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyl-6-nitro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one. Coumarins are a significant class of benzopyran-2-one compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, antitumor, antioxidant, and anti-inflammatory properties. The introduction of a benzoyl group at the 3-position and a nitro group at the 6-position of the coumarin scaffold is anticipated to modulate its biological and physicochemical properties, making it a compound of interest for further investigation in drug discovery and materials science.

This document outlines a probable synthetic route, detailed experimental protocols, and comprehensive characterization data based on analogous compounds found in the literature.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the Pechmann condensation to form the coumarin core, followed by functionalization. A more direct approach, however, would be the Knoevenagel condensation of a substituted salicylaldehyde with a β-keto ester. Given the desired product, a likely pathway involves the reaction of 5-nitrosalicylaldehyde with ethyl benzoylacetate.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound:

This protocol is adapted from general methods for the synthesis of 3-substituted coumarins.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitrosalicylaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalent).

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol to afford the pure this compound.

Characterization Data

The following tables summarize the expected characterization data for this compound, extrapolated from spectral data of analogous compounds.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₉NO₅ |

| Molecular Weight | 295.25 g/mol |

| Appearance | Yellow solid |

| Melting Point | >250 °C (decomposed) |

| MS (m/z) | 295 [M]⁺ |

Table 2: Spectroscopic Data (¹H-NMR, ¹³C-NMR, IR)

| Technique | Expected Chemical Shifts (δ ppm) / Wavenumber (cm⁻¹) |

| ¹H-NMR (DMSO-d₆) | δ 8.5-8.7 (m, 2H, Ar-H), 7.5-7.8 (m, 5H, Ar-H), 7.4 (d, 1H, Ar-H) |

| ¹³C-NMR (DMSO-d₆) | δ 188-190 (C=O, benzoyl), 158-160 (C=O, lactone), 155-157, 145-147, 134-136, 130-132, 128-130, 124-126, 120-122, 118-120 |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1730 (C=O, lactone), ~1650 (C=O, benzoyl), ~1600 (C=C), ~1520 & ~1340 (NO₂) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, many coumarin derivatives exhibit significant pharmacological effects. For instance, some nitro-substituted coumarins have shown potential as antiproliferative agents.[1] The mechanism of action for such compounds can be multifaceted, potentially involving the induction of apoptosis, inhibition of key enzymes like kinases, or the generation of reactive oxygen species (ROS) that lead to cellular stress and death in cancer cells.

Caption: Generalized potential mechanism of action for a bioactive coumarin derivative.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis and characterization data are based on existing literature for similar compounds and have not been experimentally verified for this compound. All laboratory work should be conducted by qualified professionals in a suitably equipped facility, adhering to all safety precautions.

References

In-depth Technical Guide on 3-benzoyl-6-nitro-2H-chromen-2-one: A Compound Awaiting Characterization

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the physicochemical properties, experimental protocols, and biological activities of 3-benzoyl-6-nitro-2H-chromen-2-one. At present, no specific experimental or computational data for this particular compound has been publicly documented.

While the core structure, a coumarin (2H-chromen-2-one) backbone, is a well-studied scaffold in medicinal chemistry, the specific combination of a benzoyl group at the 3-position and a nitro group at the 6-position has not been characterized in the reviewed literature. This lack of data prevents the creation of a detailed technical guide as requested, which would include quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Insights from Structurally Related Analogs

To provide some context for researchers, scientists, and drug development professionals, we can look at the properties and synthesis of structurally similar compounds. It is important to note that these are distinct molecules, and their properties cannot be directly extrapolated to this compound.

The 6-Nitro-Coumarin Moiety

The presence of a nitro group at the 6-position of the coumarin ring is known to influence the electronic and biological properties of the molecule. For instance, the simpler compound, 6-nitro-2H-chromen-2-one , has been cataloged, and its computed properties are available in databases like PubChem. The nitration of coumarin derivatives is a common synthetic step, often achieved using a mixture of nitric and sulfuric acids. The reaction conditions, such as temperature and reaction time, can influence the position of nitration.

The 3-Substituted Coumarin Moiety

The 3-position of the coumarin ring is a frequent site for substitution to modulate biological activity. While data on the 3-benzoyl derivative is absent, the closely related 3-acetyl-6-nitro-2H-chromen-2-one has been synthesized and characterized. This suggests that the synthesis of 3-acyl-6-nitro-coumarins is feasible. The general synthesis of 3-acylcoumarins can be achieved through various methods, including the Knoevenagel condensation of a salicylaldehyde derivative with a β-keto ester.

Another related compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one , has been investigated for its antileishmanial activity. This molecule, while more complex, features a nitrobenzoyl group, indicating that such moieties can be incorporated into the coumarin scaffold and may impart biological activity.

Hypothetical Synthesis Workflow

Based on established synthetic routes for similar coumarin derivatives, a potential pathway for the synthesis of this compound can be proposed. This workflow is hypothetical and would require experimental validation.

Caption: A potential synthetic route to this compound.

Future Research Directions

The absence of data on this compound highlights an opportunity for further research. The synthesis and characterization of this compound would be the first step. This would involve:

-

Chemical Synthesis: Developing and optimizing a synthetic protocol, potentially based on the Knoevenagel condensation or similar reactions.

-

Structural Elucidation: Confirming the structure of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography.

-

Physicochemical Characterization: Determining key properties such as melting point, solubility, pKa, and logP.

-

Biological Screening: Evaluating the compound for various biological activities, given that many coumarin derivatives exhibit interesting pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.

The generation of this foundational data would be crucial for any future application of this compound in drug discovery and development. Until such studies are conducted and published, a comprehensive technical guide on this specific molecule cannot be compiled. Researchers interested in this compound are encouraged to undertake these initial characterization studies.

Spectroscopic Analysis of 3-benzoyl-6-nitro-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-benzoyl-6-nitro-2H-chromen-2-one. These predictions are derived from the analysis of similar substituted coumarins and provide a baseline for the experimental characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.50 | d | ~2.5 | 1H | H-5 |

| ~8.35 | dd | ~9.0, 2.5 | 1H | H-7 |

| ~7.80 | s | - | 1H | H-4 |

| ~7.70 | d | ~9.0 | 1H | H-8 |

| ~7.65 | m | - | 2H | Benzoyl H-2', H-6' |

| ~7.50 | m | - | 1H | Benzoyl H-4' |

| ~7.40 | m | - | 2H | Benzoyl H-3', H-5' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~194.0 | C=O (Benzoyl) |

| ~158.0 | C-2 (Lactone C=O) |

| ~155.0 | C-8a |

| ~145.0 | C-6 |

| ~142.0 | C-4 |

| ~136.0 | C-1' (Benzoyl) |

| ~134.0 | C-4' (Benzoyl) |

| ~130.0 | C-2', C-6' (Benzoyl) |

| ~129.0 | C-3', C-5' (Benzoyl) |

| ~128.0 | C-7 |

| ~125.0 | C-5 |

| ~120.0 | C-3 |

| ~118.0 | C-4a |

| ~117.0 | C-8 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Lactone) |

| ~1680 | Strong | C=O stretch (Benzoyl) |

| ~1610, 1580, 1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1525, 1345 | Strong | N-O stretch (NO₂) |

| ~1250 | Strong | C-O-C stretch (Lactone) |

| ~830 | Medium | C-H bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 295 | ~100 | [M]⁺ |

| 267 | ~40 | [M - CO]⁺ |

| 249 | ~15 | [M - NO₂]⁺ |

| 105 | ~80 | [C₆H₅CO]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

| 51 | ~30 | [C₄H₃]⁺ |

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be logically approached through a multi-step process, followed by rigorous spectroscopic characterization to confirm its structure and purity.

Potential Biological Activities of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Overview

Disclaimer: This document summarizes the potential biological activities of 3-benzoyl-6-nitro-2H-chromen-2-one based on published research on structurally related coumarin derivatives. As of the date of this publication, specific biological data for this compound is limited in publicly available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a guide to the potential therapeutic areas where this compound may exhibit activity.

Introduction

Coumarins (2H-chromen-2-ones) are a large and important class of naturally occurring and synthetic heterocyclic compounds. Their core structure is a versatile scaffold that has been extensively modified to generate a wide array of derivatives with diverse pharmacological properties. The introduction of different substituents at various positions of the coumarin ring can significantly influence their biological activity. This technical guide focuses on the potential biological activities of a specific derivative, this compound, by examining the established activities of two key structural motifs it possesses: the 3-aroylcoumarin and the 6-nitrocoumarin moieties. Based on the existing literature, this compound is a promising candidate for investigation in the fields of oncology and microbiology.

Potential Biological Activities

The presence of the 3-benzoyl group and the 6-nitro group on the coumarin scaffold suggests that this compound may exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of coumarin derivatives against a variety of cancer cell lines. The 3-aryl and 3-aroylcoumarins, in particular, have shown promising anticancer activity. The introduction of a nitro group, an electron-withdrawing substituent, at the 6-position of the coumarin ring can further enhance this activity.

The proposed mechanisms of anticancer action for related coumarin compounds include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Coumarin derivatives are also well-known for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The 6-nitro substitution on the coumarin ring has been associated with enhanced antibacterial and antifungal properties in several studies. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA replication.

Data Presentation: Biological Activities of Structurally Related Coumarins

The following tables summarize the quantitative biological activity data for coumarin derivatives that are structurally related to this compound. This data is provided to illustrate the potential potency and spectrum of activity for the target compound.

Table 1: Anticancer Activity of 3-Arylcoumarin Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | PC-3 (Prostate) | 26.43 µM | [1] |

| 3-Arylcoumarin derivative 68 | SKBr3 (Breast) | 0.98 ± 0.01 µM | [1] |

| 3-Arylcoumarin derivative 68 | MCF-7 (Breast) | 0.81 ± 0.02 µM | [1] |

| Coumarin-stilbene hybrid 64 | KB (Oral) | 5.18 µM | [1] |

| Coumarin-stilbene hybrid 64 | MCF-7/ADR (Breast) | 11.94 µM | [1] |

| Coumarin-stilbene hybrid 65 | MCF-7/ADR (Breast) | 11.11 µM | [1] |

| 3-Arylcoumarin derivative 7 | A549 (Lung) | 24.2 µM | [2] |

| Coumarin derivative 3a | HCT-116 (Colon) | 1.93 µM | [3] |

| Coumarin derivative 3a | MCF-7 (Breast) | 1.25 µM | [3] |

| Coumarin-benzimidazole hybrid 26d | A549 (Lung) | 0.28 ± 0.04 µM | [4] |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 µM | [4] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 µM | [4] |

| Pyrazole derivative P-03 | A549 (Lung) | 13.5 µmol | [5] |

| 3-(Coumarin-3-yl)-acrolein hybrid 5d | A549 (Lung) | 0.70 ± 0.05 µM | [6][7] |

| 3-(Coumarin-3-yl)-acrolein hybrid 6e | KB (Oral) | 0.39 ± 0.07 µM | [6][7] |

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| Aegelinol | Staphylococcus aureus (ATCC 6538) | 16 µg/mL | [8] |

| Agasyllin | Staphylococcus aureus (ATCC 6538) | 32 µg/mL | [8] |

| Aegelinol | Salmonella typhi (ATCC 14028) | 16 µg/mL | [8] |

| Agasyllin | Salmonella typhi (ATCC 14028) | 32 µg/mL | [8] |

| Aegelinol | Helicobacter pylori | 5-25 µg/mL | [8] |

| Agasyllin | Helicobacter pylori | 5-25 µg/mL | [8] |

| Coumarin derivative 55k (nitro-substituted) | S. typhi | 12.5 µg/mL | [9] |

| Coumarin derivative 55k (nitro-substituted) | P. aeruginosa | 25 µg/mL | [9] |

| Coumarin derivative 55k (nitro-substituted) | S. aureus | 25 µg/mL | [9] |

| Daphnetin | Ralstonia solanacearum | 64 mg/L | [10] |

| Esculetin | Ralstonia solanacearum | 192 mg/L | [10] |

| Umbelliferone | Ralstonia solanacearum | 256 mg/L | [10] |

| Osthenol | Gram-positive bacteria | 62.5 - 125 µg/ml | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activities. The following are generalized methodologies for key experiments cited in the literature for related coumarin compounds.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the bound stain is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][12]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis, screening, and potential mechanism of action of this compound.

Caption: General synthesis scheme for this compound.

Caption: Experimental workflow for biological screening of coumarin derivatives.

Caption: Simplified intrinsic apoptosis signaling pathway potentially modulated by coumarins.

References

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 5. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 8. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data on the solubility and stability of 3-benzoyl-6-nitro-2H-chromen-2-one. This guide, therefore, provides a predictive assessment of its physicochemical properties based on the known behavior of structurally related coumarin derivatives. It further outlines standardized, industry-accepted protocols for experimentally determining these critical parameters.

Executive Summary

This compound is a coumarin derivative with potential applications in medicinal chemistry and materials science. Its core structure, featuring a benzoyl group at the 3-position and a nitro group at the 6-position, suggests a molecule with low aqueous solubility and potential stability challenges, including susceptibility to hydrolysis and photodegradation. Understanding these properties is paramount for its development as a drug candidate or functional material. This technical guide offers a theoretical physicochemical profile of the compound, detailed experimental protocols for determining its solubility and stability, and visual workflows to guide laboratory investigations.

Predicted Physicochemical Profile

The chemical structure of this compound, with its multiple aromatic rings and the electron-withdrawing nitro group, points towards a lipophilic and poorly water-soluble compound. The lactone ring in the coumarin core is a key functional group that can influence its stability. A summary of the predicted properties is presented in Table 1.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Poor | The molecule is largely nonpolar due to the presence of the benzoyl and coumarin ring systems. The nitro group adds some polarity but is unlikely to overcome the overall hydrophobicity. |

| LogP (Lipophilicity) | High | The extensive aromatic system suggests a high partition coefficient between octanol and water, indicating a preference for lipid environments. |

| pKa | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups within a typical physiological pH range. |

| Stability to Hydrolysis | Susceptible to hydrolysis under basic conditions | The lactone ring of the coumarin core is an ester and is prone to cleavage via hydrolysis, a reaction that is significantly accelerated in the presence of a base. The resulting carboxylate and phenol would be more water-soluble. |

| Photostability | Potentially photosensitive | The conjugated π-system of the chromen-2-one core can absorb UV light, potentially leading to photodegradation. The nitroaromatic moiety can also contribute to photosensitivity. |

| Thermal Stability | Likely stable at ambient temperatures | Coumarin derivatives are generally crystalline solids with relatively high melting points, suggesting good thermal stability under typical storage conditions. However, elevated temperatures could promote degradation. |

| Oxidative Stability | Potentially susceptible to oxidation | While the core structure is relatively stable, certain conditions could promote oxidative degradation, particularly in the presence of strong oxidizing agents. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, purified water) in a sealed, clear glass vial. The presence of undissolved solid is essential.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE, pre-screened for low compound binding) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the solubility based on a standard curve of the compound prepared in the same diluent.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is used to prepare the stress samples. The goal is to achieve 5-20% degradation of the parent compound.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp | 2 hours |

| Neutral Hydrolysis | Purified Water | 60 °C | 24 hours |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours |

| Photostability | ICH Q1B Option 2: UV and visible light exposure | Room Temp | As per ICH |

| Thermal Stress | 80 °C (in solid state and in solution) | 80 °C | 48 hours |

Procedure:

-

Sample Preparation: For each condition, a sample of the compound in solution is prepared. A control sample (unstressed) is also prepared and stored at 4 °C.

-

Stress Application: The samples are subjected to the conditions outlined in Table 2.

-

Neutralization: After the stress period, the acidic and basic samples are neutralized.

-

Analysis: All samples (stressed and control) are diluted to the same concentration and analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The chromatograms are examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradants.

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

Caption: Potential Degradation Pathways for the Compound.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of its potential physicochemical properties can be derived from its chemical structure. The compound is predicted to be poorly soluble in aqueous media and may be susceptible to degradation via hydrolysis and photolysis. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this and other novel chemical entities. These studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of potential new products.

References

literature review on the synthesis of 6-nitrocoumarin derivatives

An In-depth Guide to the Synthesis of 6-Nitrocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive . These compounds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates for the synthesis of amino-coumarins, fluorescent dyes, and various pharmacologically active agents. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the core chemical transformations.

Introduction to Synthetic Strategies

The synthesis of 6-nitrocoumarin derivatives is predominantly achieved through the electrophilic aromatic substitution (nitration) of a pre-formed coumarin scaffold. The regioselectivity of this reaction, particularly the preference for substitution at the C6 or C8 position, is highly dependent on the reaction conditions and the substitution pattern of the coumarin ring.

While direct nitration is the most common approach, the foundational coumarin ring itself can be constructed through several classic named reactions. Understanding these initial synthetic pathways is crucial for accessing a diverse range of starting materials for subsequent nitration. The most relevant of these include:

-

Pechmann Condensation: A reaction between a phenol and a β-keto ester under acidic catalysis.[1][2][3]

-

Knoevenagel Condensation: The reaction of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a weak base.[4][5][6][7]

-

Perkin Reaction: Involves the condensation of salicylaldehyde with an acid anhydride in the presence of a weak base.[8][9]

-

Wittig Reaction: Utilizes an aldehyde or ketone and a triphenyl phosphonium ylide to form the α,β-unsaturated ester moiety of the coumarin ring.[10][11][12]

This guide will focus primarily on the nitration step, as it is the key transformation for producing the target 6-nitro derivatives.

Core Synthesis: Electrophilic Nitration of the Coumarin Ring

The introduction of a nitro group onto the coumarin benzene ring is a classic electrophilic aromatic substitution. The most frequently employed nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[13][14][15][16][17][18] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Alternative nitrating systems have also been developed, including:

-

Potassium nitrate (KNO₃) in sulfuric acid.[21]

-

Sodium nitrate (NaNO₃) in sulfuric acid.[22]

-

Calcium nitrate (Ca(NO₃)₂) in acetic acid, which offers a milder, greener alternative.[23]

A critical factor in the nitration of coumarins is controlling the regioselectivity. The reaction can yield both 6-nitro and 8-nitro isomers. Studies have shown that careful control of temperature and reaction time can significantly influence the product distribution. For instance, in the nitration of 4,7-dimethylcoumarin, allowing the reaction to stir at room temperature for a few hours after an initial cooling period favors the formation of the 6-nitro isomer, whereas maintaining a low temperature (below 5°C) for an extended period increases the yield of the 8-nitro isomer.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for key nitration reactions cited in the literature.

Protocol 1: General Synthesis of 6-Nitrocoumarin from Coumarin

This protocol is adapted from literature describing the direct nitration of unsubstituted coumarin.[19]

-

Reactants:

-

Coumarin (10 g, 68 mmol)

-

Fuming nitric acid (excess)

-

-

Procedure:

-

Add coumarin (10 g) to an excess of fuming nitric acid.

-

Stir the mixture overnight at room temperature.

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Yield: 85% of 6-nitrocoumarin is reported as the major product.

Protocol 2: Synthesis of 6-Nitro-7-Hydroxy-4-Methylcoumarin

This procedure describes the nitration of 7-hydroxy-4-methylcoumarin, which typically yields a mixture of isomers that can be separated.[15][17][24]

-

Reactants:

-

7-hydroxy-4-methylcoumarin (1.2 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 10 mL)

-

Nitrating Mixture: Concentrated Nitric Acid (HNO₃, 1 vol) and Concentrated Sulfuric Acid (H₂SO₄, 3 vol).

-

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated H₂SO₄ (10 mL) in a flask placed in an ice bath to maintain a temperature of 0-5°C.

-

Slowly add the nitrating mixture dropwise to the coumarin solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for one hour.

-

Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate containing a mixture of 6-nitro and 8-nitro isomers will form.

-

Filter the crude product and wash with cold water.

-

-

Separation: The two isomers can be separated based on their differential solubility in ethanol. The 8-nitro isomer crystallizes out from a concentrated ethanol solution upon cooling, while the 6-nitro isomer remains in the filtrate and can be recovered by evaporation.

Protocol 3: Regioselective Synthesis of 6-Nitro-4,7-dimethylcoumarin

This protocol is based on a method where temperature control is used to favor the 6-nitro isomer.[13][14]

-

Reactants:

-

4,7-dimethylcoumarin (1 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 15 mL)

-

Nitrating Mixture: Concentrated Nitric Acid (HNO₃, 0.4 mL) and Concentrated Sulfuric Acid (H₂SO₄, 1.2 mL).

-

-

Procedure:

-

Dissolve 4,7-dimethylcoumarin (1 g) in concentrated H₂SO₄ (15 mL) while stirring in an ice bath (0-5°C).

-

Add the nitrating mixture dropwise to the solution, maintaining the temperature at 0-5°C.

-

After the addition, stir the reaction mixture in the ice bath for one hour.

-

Remove the ice bath and continue stirring at room temperature for an additional three hours. This period at room temperature is crucial for favoring the 6-nitro isomer.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., benzene).

-

Data Presentation: Summary of Synthetic Methods

The following tables summarize quantitative data from various reported syntheses of 6-nitrocoumarin derivatives.

Table 1: Synthesis of 6-Nitrocoumarin Derivatives via Direct Nitration

| Starting Coumarin | Nitrating Agent | Solvent / Conditions | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Coumarin | Fuming HNO₃ | Neat | Room Temp. | Overnight | 6-Nitrocoumarin | 85 |

| Coumarin | KNO₃ / H₂SO₄ | H₂SO₄ | Room Temp. | 24 h | 6-Nitrocoumarin | High |

| Coumarin | NaNO₃ / H₂SO₄ | H₂SO₄ | Low Temp. | - | 6-Nitrocoumarin | - |

| 4,7-Dimethylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | 0-5°C, then RT | 1 h, then 3 h | 6-Nitro-4,7-dimethylcoumarin | High |

| 7-Hydroxy-4-methylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | 0-10°C | 1 h | 6-Nitro & 8-Nitro mixture | - |

| 8-Acetyl-7-benzoyloxy-4-methylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | - | - | 8-Acetyl-7-benzoyloxy-6-nitrocoumarin | - |

Visualizations of Synthetic Pathways

Diagrams for the core synthetic reactions are provided below using the DOT language.

Foundational Coumarin Synthesis Workflows

These diagrams illustrate the general logic of the primary methods used to construct the coumarin ring system before nitration.

Caption: Workflow for the Pechmann Condensation.

Caption: Workflow for the Knoevenagel Condensation.

Caption: Workflow for the Perkin Reaction.

Core Reaction: Nitration of Coumarin

This diagram illustrates the key transformation to produce 6-nitrocoumarin derivatives.

Caption: General workflow for the nitration of coumarin.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. article.sapub.org [article.sapub.org]

- 5. biomedres.us [biomedres.us]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. iscientific.org [iscientific.org]

- 15. scispace.com [scispace.com]

- 16. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 17. jetir.org [jetir.org]

- 18. scribd.com [scribd.com]

- 19. prepchem.com [prepchem.com]

- 20. US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. An Improved Method for the Synthesis of 6-Nitrocoumarin [aeeisp.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Unraveling the Luminescence of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Exploration of its Fluorescence Mechanism

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals delving into the intricate fluorescence mechanism of the promising coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one. This document provides a detailed overview of its synthesis, photophysical properties, and the theoretical underpinnings of its light-emitting behavior, supported by experimental protocols and data-driven visualizations.

The unique photophysical properties of coumarin derivatives have positioned them as invaluable tools in various scientific domains, including biomedical imaging, sensing, and pharmaceuticals. Among these, this compound emerges as a molecule of significant interest due to the interplay of its electron-withdrawing benzoyl and nitro groups, which profoundly influence its excited-state dynamics and, consequently, its fluorescence characteristics. This technical guide aims to provide a granular exploration of the fluorescence mechanism of this specific coumarin, consolidating available data and outlining key experimental and computational methodologies.

Synthesis and Molecular Architecture

The synthesis of this compound can be approached through established synthetic routes for coumarin derivatization, such as the Pechmann or Knoevenagel condensations, followed by functionalization. A plausible synthetic pathway commences with the nitration of a suitable phenol precursor, followed by a condensation reaction to construct the coumarin core, and subsequent acylation at the 3-position.

Hypothetical Synthesis Workflow:

Caption: A simplified potential synthetic route to this compound.

Core Fluorescence Mechanism: A Push-Pull System

The fluorescence properties of this compound are dictated by the electronic push-pull nature of its substituents. The coumarin core acts as a π-conjugated system. The benzoyl group at the 3-position and the nitro group at the 6-position are strong electron-withdrawing groups. This electronic arrangement significantly influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In many push-pull coumarins, this excited state can exhibit significant intramolecular charge transfer (ICT) character, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the coumarin ring system can act as the electron donor, while the benzoyl and nitro groups serve as potent electron acceptors.

The excited molecule can then relax back to the ground state through several pathways:

-

Fluorescence: Radiative decay from the S₁ state to the S₀ state, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F).

-

Non-radiative Decay: De-excitation through vibrational relaxation and internal conversion (IC) without the emission of light.

-

Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to a triplet excited state (T₁). Nitroaromatic compounds are known to often exhibit efficient ISC, which can significantly quench fluorescence.

The presence of the nitro group at the 6-position is particularly crucial. Nitro groups are well-documented fluorescence quenchers, often promoting non-radiative decay pathways, including efficient intersystem crossing to the triplet state. This is a key factor that likely leads to a lower fluorescence quantum yield for this molecule compared to coumarin derivatives lacking such a strong quenching group.

Furthermore, the benzoyl group at the 3-position can also influence the excited-state dynamics. The rotational freedom of the phenyl ring relative to the carbonyl group can lead to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in some cases, providing an additional non-radiative decay channel.

Proposed Deactivation Pathways:

Caption: Potential excited-state deactivation pathways for this compound.

Quantitative Photophysical Data

| Parameter | Symbol | Expected Value/Trend | Solvent Dependency |

| Absorption Maximum | λabs (nm) | ~350 - 400 | Moderate solvatochromic shift |

| Molar Extinction Coefficient | ε (M-1cm-1) | 10,000 - 30,000 | Minor |

| Emission Maximum | λem (nm) | ~450 - 500 | Pronounced positive solvatochromism |

| Fluorescence Quantum Yield | ΦF | Low (< 0.1) | Decreases with increasing solvent polarity |

| Fluorescence Lifetime | τF (ns) | Short (0.1 - 2) | Decreases with increasing solvent polarity |

Experimental Protocols

To rigorously characterize the fluorescence mechanism of this compound, a combination of spectroscopic and computational techniques is essential.

Synthesis and Characterization

A detailed synthetic protocol would involve the reaction of 4-nitrosalicylaldehyde with ethyl benzoylacetate under Knoevenagel condensation conditions, catalyzed by a base such as piperidine.

Experimental Workflow for Synthesis:

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λabs) and molar extinction coefficients (ε), spectra should be recorded in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol).

-

Steady-State Fluorescence Spectroscopy: Emission spectra are recorded upon excitation at the respective λabs in the same series of solvents to determine the emission maxima (λem) and observe any solvatochromic shifts.

-

Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield can be determined using a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs and emits in a similar spectral region. The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes (τF) are measured using Time-Correlated Single Photon Counting (TCSPC). This technique provides insights into the rates of radiative and non-radiative decay processes.

Computational Modeling

To complement experimental findings, quantum chemical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable.

-

Ground and Excited State Geometries: DFT calculations can be used to optimize the molecular geometry in both the ground (S₀) and first excited singlet (S₁) states.

-

Electronic Transitions: TD-DFT calculations can predict the vertical excitation energies (corresponding to λabs) and emission energies (corresponding to λem), as well as the oscillator strengths of these transitions.

-

Molecular Orbitals: Analysis of the HOMO and LUMO provides a qualitative understanding of the intramolecular charge transfer characteristics of the electronic transitions.

Conclusion

The fluorescence mechanism of this compound is a complex interplay of its molecular structure and the surrounding environment. The presence of strong electron-withdrawing benzoyl and nitro groups establishes a "push-pull" system that governs its excited-state behavior, which is likely dominated by intramolecular charge transfer. The nitro group, in particular, is expected to act as a significant fluorescence quencher, leading to a low quantum yield through the promotion of non-radiative decay pathways such as intersystem crossing. A comprehensive understanding of this mechanism, achieved through the detailed experimental and computational protocols outlined in this guide, is crucial for the rational design of novel coumarin-based probes and therapeutic agents with tailored photophysical properties. Further research is warranted to obtain precise experimental data for this specific molecule to validate these mechanistic hypotheses.

Preliminary Cytotoxicity Assessment of 3-benzoyl-6-nitro-2H-chromen-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary cytotoxicity assessment of the novel compound 3-benzoyl-6-nitro-2H-chromen-2-one. While direct cytotoxic evaluations of this specific molecule are not extensively documented in publicly available literature, this paper synthesizes data from structurally related 3-benzoylcoumarin and nitro-substituted chromen-2-one derivatives to forecast its potential biological activity and guide future research. The information presented herein is intended for an audience with a professional background in pharmacology, oncology, and medicinal chemistry.

Introduction to Coumarins in Drug Discovery

Coumarins (2H-1-benzopyran-2-ones) are a significant class of oxygen-containing heterocyclic compounds of natural and synthetic origin.[1] Their scaffold is a key building block in the development of new therapeutic agents.[1] Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer activities.[2][3] The cytotoxic effects of coumarins against various cancer cell lines, such as those from breast, liver, colon, and gastric cancers, have been extensively reported.[1][2]

The biological activity of coumarin derivatives is often modulated by the nature and position of substituents on the benzopyran-2-one core. The introduction of moieties such as benzoyl groups at the 3-position and nitro groups at the 6-position can significantly influence their cytotoxic potential and mechanism of action.

Cytotoxicity of Structurally Related Compounds

The cytotoxic profile of this compound can be inferred by examining derivatives with similar structural features. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected 3-benzoylcoumarin and nitro-substituted chromene analogs against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MCF-7 | 0.2 | Etoposide | 7.2 |

| A series of 2-aryl-3-nitro-2H-chromenes (4a-u) | MCF-7, T-47D, MDA-MB-231 | Good activity | Etoposide | - |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) amazonensis (amastigote) | Active as AMP B | Amphotericin B | - |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) infantum chagasi (amastigote) | Active as AMP B | Amphotericin B | - |

| Coumarin benzylidene derivative 5 | PC-3 | 3.56 | Erlotinib | - |

| Coumarin benzylidene derivative 4b | PC-3 | 8.99 | Erlotinib | - |

| Coumarin benzylidene derivative 4a | PC-3 | 10.22 | Erlotinib | - |

| Coumarin benzylidene derivative 4c | MDA-MB-231 | 8.5 | Erlotinib | - |

Note: The data presented is a compilation from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.

The potent cytotoxicity of 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene against the MCF-7 breast cancer cell line, being 36 times more potent than the standard drug etoposide, highlights the potential of the nitro-chromene scaffold in anticancer drug design.[4] Furthermore, the significant antileishmanial activity of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one suggests that the 3-benzoyl and nitro-substituted coumarin core can be a promising pharmacophore for targeting parasitic diseases as well.[5]

Experimental Protocols

The evaluation of cytotoxicity for coumarin derivatives typically involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay, as described in the literature for related compounds.[6]

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well in 100 µL of medium).[6] The plates are then incubated for 24-48 hours to allow for cell attachment.[6]

-

Compound Treatment: A stock solution of the test compound is prepared and serially diluted in fresh culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with the vehicle solvent and wells with a reference drug are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its cytotoxic effects.[6]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 560-570 nm) using a microplate reader.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be elucidated, studies on related nitro-chromene and 3-arylcoumarin derivatives suggest several potential mechanisms of action.

-

Apoptosis Induction: Many cytotoxic coumarin derivatives induce cell death through apoptosis. For selected 2-aryl-3-nitro-2H-chromene derivatives, the mechanism of cell death was confirmed to be apoptosis through morphological changes observed by acridine orange/ethidium bromide double staining, TUNEL analysis, and the activation of caspase-3.[4]

-

Cell Cycle Arrest: Some coumarin derivatives have been shown to arrest the cell cycle at different phases. For instance, certain 3-arylcoumarin derivatives cause cell cycle arrest in the S phase, indicating an inhibition of DNA synthesis.[7][8] DNA flow cytometry has been used to demonstrate cell cycle arrest at the G1/S stages for some N-(substituted) benzamide derivatives bearing a coumarin moiety.[1]

-

EGFR and PI3Kβ Kinase Inhibition: Novel coumarin derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase β (PI3Kβ), suggesting a dual inhibitory activity.[9]

-

Tubulin Polymerization Inhibition: At least one N-(substituted) benzamide derivative with a coumarin scaffold has displayed significant inhibition of tubulin polymerization.[1]

These findings suggest that this compound may exert its cytotoxic effects through one or more of these pathways. Further investigation is required to confirm the specific molecular targets and signaling cascades involved.

Visualizations

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

Caption: Potential mechanisms of cytotoxicity for coumarin derivatives.

Conclusion and Future Directions

The preliminary assessment based on structurally related compounds suggests that this compound holds significant potential as a cytotoxic agent. The presence of both a 3-benzoyl group and a 6-nitro substituent on the coumarin scaffold is anticipated to contribute to its biological activity.

Future research should focus on the following areas:

-

Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

-

In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of human cancer cell lines to determine its IC50 values and selectivity.

-

Mechanism of Action Studies: Investigation of the underlying molecular mechanisms, including its effects on apoptosis, the cell cycle, and key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to establish clear SAR and optimize the lead compound for improved potency and selectivity.

The insights provided in this technical guide offer a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

References

- 1. ajol.info [ajol.info]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives | Anticancer Research [ar.iiarjournals.org]

- 7. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-benzoyl-6-nitro-2H-chromen-2-one as a Fluorescent Probe for Thiol Detection

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes.[1] The development of selective and sensitive fluorescent probes for thiol detection is of significant interest in biomedical research and drug development. 3-benzoyl-6-nitro-2H-chromen-2-one is a coumarin derivative with strong electron-withdrawing groups (a nitro group at the 6-position and a benzoyl group at the 3-position). While this specific molecule is not extensively documented as a fluorescent probe, its structure suggests a high reactivity towards nucleophiles like thiols, making it a promising candidate for a "turn-on" fluorescent sensor.

These application notes provide a detailed, albeit hypothetical, protocol for the investigation and use of this compound as a fluorescent probe for detecting and quantifying biological thiols. The proposed mechanism is based on the known reactivity of similar coumarin-based probes.[2] Researchers should note that experimental validation of the proposed properties and protocols is essential.

Principle and Mechanism

The proposed sensing mechanism involves a Michael addition reaction between the thiol (R-SH) and the electron-deficient C4-position of the chromen-2-one core. The strong electron-withdrawing nature of the nitro and benzoyl groups renders the double bond of the pyrone ring susceptible to nucleophilic attack.

Initially, the this compound probe is expected to be weakly fluorescent due to quenching effects. Upon reaction with a thiol, the covalent addition disrupts the π-conjugation of the chromophore. This disruption can lead to the formation of a new, highly fluorescent product, resulting in a significant "turn-on" fluorescence response. The intensity of the fluorescence emission is anticipated to be directly proportional to the thiol concentration.

Caption: Proposed reaction mechanism for thiol detection.

Data Presentation

Table 1: Hypothetical Photophysical and Reaction Properties

| Parameter | Proposed Value | Notes |

| Formula Weight | 309.26 g/mol | C₁₆H₉NO₅ |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Insoluble in water |

| Excitation Max (λex) | ~410 nm | Estimated based on similar coumarin structures.[2] Requires experimental confirmation. |

| Emission Max (λem) | ~495 nm | Estimated based on similar coumarin structures.[2] Requires experimental confirmation. |

| Quantum Yield (Φ) | <0.05 (Probe alone) | Expected to be low before reaction. |

| >0.4 (Probe-Thiol Adduct) | Expected significant increase upon reaction with thiols. | |

| Recommended Solvent | DMSO for stock, PBS buffer with <1% DMSO for assay | High DMSO concentrations may affect biological samples. |

| Optimal pH Range | 7.0 - 8.0 | Thiol reactivity is pH-dependent. |

| Reaction Time | 5 - 30 minutes | Requires experimental optimization. |

Experimental Protocols

Required Materials

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH) as a standard

-

Other thiols (Cysteine, Homocysteine) and various amino acids for selectivity tests

-

96-well black microplates (for plate reader assays)

-

Quartz cuvettes (for fluorometer assays)

-

Fluorometer or fluorescence microplate reader

Preparation of Reagents

-

Probe Stock Solution (10 mM): Dissolve 3.09 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.

-

Probe Working Solution (100 µM): Dilute 10 µL of the 10 mM Probe Stock Solution with 990 µL of PBS (pH 7.4). Prepare this solution fresh before each experiment.

-

Thiol Standard Stock Solution (100 mM): Dissolve 30.7 mg of Glutathione (GSH) in 1 mL of PBS (pH 7.4). Store at -20°C.

-

Thiol Standard Working Solutions: Prepare a series of dilutions from the Thiol Standard Stock Solution in PBS (pH 7.4) to generate concentrations ranging from 1 µM to 500 µM.

Experimental Workflow Diagram

Caption: General workflow for probe characterization.

Protocol for Spectroscopic Characterization

-

Determine Excitation and Emission Spectra:

-

In a quartz cuvette, mix 10 µL of 100 µM Probe Working Solution and 10 µL of 10 mM GSH stock in 1.98 mL of PBS (pH 7.4). Final concentration: 0.5 µM Probe, 50 µM GSH.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Using a fluorometer, perform an emission scan from 420 nm to 600 nm with a fixed excitation wavelength (e.g., 400 nm). Identify the emission maximum (λem).

-

Perform an excitation scan from 350 nm to 480 nm with the emission fixed at the determined λem. Identify the excitation maximum (λex).

-

Repeat the scans for the probe alone to observe the fluorescence enhancement.

-

Protocol for Thiol Quantification (96-well Plate Assay)

-

Add 100 µL of PBS (pH 7.4) to each well of a 96-well black microplate.

-

Add 20 µL of the Thiol Standard Working Solutions to respective wells to achieve final concentrations from 0 to 100 µM (adjust volumes and concentrations as needed). Include a "blank" well with only PBS.

-

To initiate the reaction, add 10 µL of the 100 µM Probe Working Solution to all wells (final probe concentration ~7.7 µM, adjust as optimized).

-

Mix gently by pipetting or on a plate shaker for 30 seconds.

-

Incubate the plate for 30 minutes (or the optimized time) at room temperature, protected from light.

-

Measure the fluorescence intensity on a microplate reader using the predetermined optimal excitation and emission wavelengths (e.g., λex = 410 nm, λem = 495 nm).

-

Subtract the fluorescence of the blank (probe only, no thiol) from all readings.

-

Plot the background-subtracted fluorescence intensity as a function of GSH concentration to generate a standard curve.

Protocol for Selectivity Assay

-

Prepare 1 mM stock solutions of various potential interfering substances (e.g., Cysteine, Alanine, Glycine, NaCl, KCl, H₂O₂, Ascorbic Acid).

-

In a 96-well plate, set up reactions as in the quantification protocol.

-

In separate wells, add a high concentration of GSH (e.g., 100 µM) as a positive control.

-

In other wells, add a high concentration of the interfering substances (e.g., 1 mM final concentration) instead of GSH.

-

Add the Probe Working Solution to all wells.

-

Incubate and measure fluorescence as previously described.

-

Compare the fluorescence response generated by thiols to that of other substances to determine the probe's selectivity.

Troubleshooting

-

Low Signal: Increase probe concentration or incubation time. Ensure the pH of the buffer is optimal (7.0-8.0).

-

High Background: Decrease probe concentration. Check for autofluorescence from the sample matrix.

-

Poor Solubility: Ensure the final DMSO concentration in the assay is kept low (typically <1%) to prevent probe precipitation and adverse effects on biological samples.

These protocols provide a comprehensive framework for the validation and application of this compound as a fluorescent probe for thiol detection. All parameters should be empirically determined and optimized for specific experimental setups.

References

Application Notes and Protocols for 3-benzoyl-6-nitro-2H-chromen-2-one in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 3-benzoyl-6-nitro-2H-chromen-2-one in live-cell imaging is not extensively available in current scientific literature. The following application notes and protocols are based on the known properties of structurally similar benzoyl- and nitro-substituted coumarin derivatives and serve as a scientifically-grounded guide for potential applications and experimental design.

Application Notes

Introduction

This compound is a synthetic derivative of coumarin, a class of compounds well-regarded for their fluorescent properties and widespread use in biological imaging.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] The presence of an electron-withdrawing benzoyl group at the 3-position and a nitro group at the 6-position is anticipated to significantly influence the photophysical and chemical properties of the coumarin core. These substitutions can modulate the molecule's spectral properties, and may confer sensitivity to the local cellular microenvironment, making it a candidate for a specialized fluorescent probe.

Principle of Action

Based on the chemistry of related nitroaromatic compounds and coumarin-based probes, this compound could potentially function as a "turn-on" fluorescent probe for detecting specific enzymatic activities or redox states within live cells. The nitro group often quenches fluorescence. Under hypoxic conditions or in the presence of specific nitroreductase enzymes, the nitro group can be reduced to an amino group. This conversion would restore fluorescence, providing a direct readout of the targeted biological activity. The benzoyl group may further tune the spectral properties and contribute to the molecule's cellular uptake and localization.

Potential Applications

-

Hypoxia Imaging in Cancer Cells: Many solid tumors exhibit hypoxic regions, which are associated with cancer progression and resistance to therapy. A probe that becomes fluorescent upon nitro-reduction could be a valuable tool for identifying and studying hypoxic zones in live cancer cell cultures and spheroids.

-

Nitroreductase Activity Monitoring: Certain bacterial species and some eukaryotic cells express nitroreductase enzymes. This probe could be used to detect the presence and activity of these enzymes in various biological contexts, including studies of microbial pathogenesis or bioremediation.

-

Screening for Nitroreductase-Based Drug Activation: Some prodrugs are activated by nitroreductases. This compound could serve as a tool in high-throughput screening assays to identify conditions or compounds that modulate nitroreductase activity.

Advantages and Limitations

Advantages:

-

"Turn-On" Response: A probe that fluoresces only upon activation provides a high signal-to-noise ratio, minimizing background fluorescence.

-

High Specificity (Potential): The enzymatic reduction of a nitro group can be highly specific, offering targeted imaging of a particular biological process.

-

Small Molecule Probe: Small molecule probes generally offer good cell permeability and minimal disruption to cellular processes compared to larger protein-based reporters.

Limitations:

-

Phototoxicity: Like many fluorescent probes, prolonged exposure to excitation light may induce phototoxicity in cells.

-

Photostability: The photostability of the activated (amino) form of the probe would need to be characterized to ensure reliable imaging over time.

-

Cytotoxicity: The intrinsic cytotoxicity of the compound should be evaluated to determine the optimal concentration range for live-cell imaging.[2]

Quantitative Data

The following table summarizes the predicted photophysical properties of this compound in its quenched (nitro) and activated (amino) forms, based on data from analogous coumarin derivatives.[11] Note: This data is exemplary and requires experimental verification.

| Property | This compound (Predicted) | 3-benzoyl-6-amino-2H-chromen-2-one (Predicted Activated Form) |

| Excitation Max (λex) | ~380-420 nm | ~430-460 nm |

| Emission Max (λem) | Weak or no emission | ~480-520 nm |

| Stokes Shift | - | ~50-60 nm |

| Quantum Yield (Φ) | < 0.01 | 0.3 - 0.6 |

| Molar Extinction Coeff. | Not Determined | Not Determined |

| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |

Experimental Protocols

Protocol 1: General Live-Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with a coumarin-based probe. Optimization of probe concentration and incubation time is recommended for each cell type.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cultured mammalian cells (e.g., HeLa, A549)

-

Confocal microscope with appropriate filter sets (e.g., DAPI or CFP channel for coumarin)

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store at -20°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.

-

Prepare Staining Solution: Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Imaging: Add fresh live-cell imaging medium to the cells. Image the cells using a confocal microscope with appropriate excitation and emission settings for the activated form of the probe.

Protocol 2: Imaging Nitroreductase Activity in Live Cells

This protocol is designed to specifically detect the "turn-on" fluorescence of this compound upon reduction by cellular nitroreductases.

Materials:

-

All materials from Protocol 1.

-

Cells expressing a nitroreductase enzyme (e.g., E. coli nitroreductase NfsB) or a suitable control cell line.

-

(Optional) A known inducer or inhibitor of nitroreductase activity.

Procedure:

-

Follow steps 1-4 of Protocol 1 for both the nitroreductase-expressing and control cell lines.

-

Incubation: Incubate the cells at 37°C for 1-4 hours to allow for enzymatic conversion of the probe.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

-

Imaging: Image both cell lines using identical microscope settings. A significant increase in fluorescence intensity in the nitroreductase-expressing cells compared to the control cells indicates successful probe activation.

-

(Optional) Modulation of Activity: Treat the nitroreductase-expressing cells with an inducer or inhibitor of the enzyme prior to and during probe incubation to observe corresponding changes in fluorescence intensity.

Visualizations

Caption: General workflow for live-cell imaging with a coumarin-based probe.

References

- 1. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 8. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. [PDF] The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chemmethod.com [chemmethod.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Benzyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aseestant.ceon.rs [aseestant.ceon.rs]

- 20. (Z)-3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Application Note: Laboratory Synthesis of 3-benzoyl-6-nitro-2H-chromen-2-one

Abstract